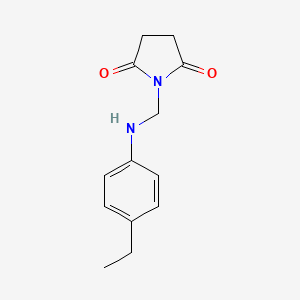
N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound with complex molecular architecture, combining structural elements from several different functional groups
準備方法
Synthetic routes and reaction conditions:
The preparation of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves multiple steps:
Synthesis of the intermediate 3,4-dihydroisoquinoline derivative: : This intermediate can be synthesized through Pictet–Spengler cyclization.
Formation of the thiazolyl derivative: : The thiazole ring is typically introduced via Hantzsch thiazole synthesis.
Coupling with the pyridine derivative: : The final step involves the coupling of the 3,4-dihydroisoquinoline-thiazole compound with the pyridine derivative under appropriate conditions to form the target molecule.
Industrial production methods:
In an industrial setting, the synthesis of this compound would require optimization of each step for high yield and purity. Key considerations include the selection of solvents, catalysts, reaction temperatures, and purification techniques to ensure scalability and cost-effectiveness.
化学反応の分析
Types of reactions it undergoes:
Oxidation: : This compound can undergo oxidative processes, leading to the formation of various oxidized products.
Reduction: : Reduction reactions can occur at the ketone and other functional groups present in the molecule.
Substitution: : The compound is likely to undergo nucleophilic and electrophilic substitution reactions, given the presence of multiple reactive sites.
Common reagents and conditions used in these reactions:
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromic acid (H2CrO4), or hydrogen peroxide (H2O2).
Reduction: : Reduction can be achieved using sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: : Depending on the nature of substitution, reagents such as halogens (Cl2, Br2), nucleophiles like amines or thiols, and electrophiles such as alkyl halides might be used.
Major products formed from these reactions:
Oxidation products: Various oxo-compounds, depending on the reaction site.
Reduction products: Alcohols or amines, depending on the site and nature of the reduction.
Substitution products: A wide range of derivatives, each with unique functional group modifications.
科学的研究の応用
In chemistry: : The complex structure makes it a valuable subject for studying reaction mechanisms, synthesis pathways, and structure-activity relationships.
In biology and medicine: : Its potential bioactivity suggests applications in drug design and development, particularly in targeting specific molecular pathways and receptors.
In industry: : Its versatile reactivity could be leveraged for the synthesis of specialty chemicals, polymers, and other industrially relevant materials.
作用機序
Mechanism: : The compound exerts its effects through various molecular interactions, primarily involving its multiple functional groups.
Molecular targets and pathways: : It can interact with enzymes, receptors, and other proteins, modulating biological pathways in processes such as signal transduction, metabolism, and gene expression.
類似化合物との比較
Comparison with other compounds: : Compared to similar structures, this compound's unique combination of 3,4-dihydroisoquinoline, thiazole, and dihydropyridine moieties provides distinct reactivity and potential bioactivity profiles.
Similar compounds: : Other compounds with similar frameworks include:
3,4-dihydroisoquinoline derivatives.
Thiazole-based molecules.
Dihydropyridine analogs.
特性
IUPAC Name |
N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-17-6-5-14(10-21-17)19(27)23-20-22-16(12-28-20)9-18(26)24-8-7-13-3-1-2-4-15(13)11-24/h1-6,10,12H,7-9,11H2,(H,21,25)(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYKDFGOHWMFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE](/img/structure/B2960795.png)


![N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2960799.png)

![(E)-N-[(5-Chlorothiophen-2-yl)methyl]-4-(dimethylamino)-N-ethylbut-2-enamide](/img/structure/B2960801.png)

![2-((3-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2960805.png)
amine hydrochloride](/img/structure/B2960808.png)


![3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(3-fluorophenyl)pyridazine](/img/structure/B2960812.png)

